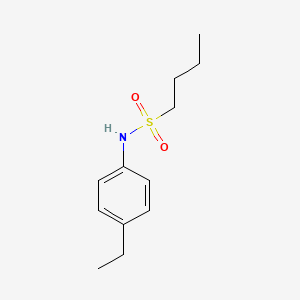

N-(4-ethylphenyl)butane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethylphenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-5-10-16(14,15)13-12-8-6-11(4-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSLUSLOFXLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Ethylphenyl Butane 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for N-Substituted Alkane-1-sulfonamides

The formation of the sulfonamide bond (S-N) is central to the synthesis of this class of compounds. Several reliable methods have been established for the preparation of N-substituted alkane-1-sulfonamides.

Amidation Reactions with Butane-1-sulfonyl Chlorides

The most traditional and widely used method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. google.comnih.govresearchgate.net In the context of N-(4-ethylphenyl)butane-1-sulfonamide, this involves the reaction of butane-1-sulfonyl chloride with 4-ethylaniline (B1216643).

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine (B92270), triethylamine (B128534), or an excess of the reacting amine itself. nih.gov The choice of solvent can vary, with dichloromethane (B109758) (DCM) and diethyl ether being common options. nih.gov The general reaction is as follows:

General Reaction Scheme: CH₃(CH₂)₃SO₂Cl + H₂N-C₆H₄-CH₂CH₃ → CH₃(CH₂)₃SO₂NH-C₆H₄-CH₂CH₃ + HCl

The reaction conditions are generally mild, often proceeding at room temperature. nih.gov However, the nucleophilicity of the amine can influence the reaction rate and yield. researchgate.net

Table 1: Representative Conditions for Amidation of Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Benzenesulfonyl chloride | - | Diethyl ether | 0 °C | 85% | nih.gov |

| Various aryl amines | Phenylsulfonyl chloride | Triethylamine | DCM | Ice bath to RT | - | nih.gov |

| Primary/Secondary amines | Various sulfonyl chlorides | Organic/Inorganic bases | - | - | High | researchgate.net |

Catalyst-Mediated Sulfonylation Protocols

In recent years, catalyst-mediated reactions have gained prominence for the synthesis of sulfonamides, offering alternative pathways that can be more efficient and environmentally benign. These methods often avoid the need for pre-functionalized and sometimes unstable sulfonyl chlorides.

Transition Metal-Catalyzed Synthesis: Transition metals like copper and iridium have been employed to catalyze the N-arylation of sulfonamides. organic-chemistry.org For instance, copper-catalyzed methods can facilitate the coupling of sulfonamides with aryl halides in water, providing a greener alternative to traditional methods. organic-chemistry.org Photosensitized nickel catalysis has also emerged as a powerful tool for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Metal-Free Synthesis: Metal-free approaches are also being developed. These include the use of reagents like H₂O₂-SOCl₂ for the direct oxidative conversion of thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. organic-chemistry.org Another strategy involves the reaction of sulfonic acids with isocyanides and water. researchgate.net

Optimized Synthesis of N-(4-ethylphenyl)butane-1-sulfonamide

Optimizing the synthesis of a specific compound like N-(4-ethylphenyl)butane-1-sulfonamide involves careful selection of reagents and reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Reagent Selection and Reaction Condition Optimization

For the classic amidation reaction, the choice of base and solvent is critical. While pyridine is effective, its toxicity and difficulty in removal have led to the preference for triethylamine in many cases. The reaction temperature is another key parameter; while often conducted at room temperature, cooling the reaction mixture initially can help control exothermic reactions, followed by warming to ensure completion. nih.gov

Microwave-assisted synthesis has also been shown to accelerate sulfonamide formation, often leading to higher yields in shorter reaction times. scirp.org

Table 2: Potential Optimization Parameters for N-(4-ethylphenyl)butane-1-sulfonamide Synthesis

| Parameter | Conventional Method | Optimized Approach | Rationale |

|---|---|---|---|

| Base | Pyridine | Triethylamine, K₂CO₃ | Lower toxicity, easier removal |

| Solvent | Dichloromethane | Acetonitrile (B52724), Water (for catalytic methods) | Greener solvent choices |

| Temperature | 0 °C to Room Temperature | Microwave irradiation | Faster reaction times, potentially higher yields |

| Catalyst | None | Cu(I) or Ni(II) salts | Milder conditions, broader substrate scope |

Purification and Yield Enhancement Strategies

Purification of the final product is crucial to remove unreacted starting materials, the base, and any byproducts. A typical workup involves washing the reaction mixture with dilute acid to remove the excess amine and base, followed by washing with brine and drying over an anhydrous salt like sodium sulfate. nih.gov The crude product can then be purified by recrystallization or column chromatography.

Design and Synthesis of N-(4-ethylphenyl)butane-1-sulfonamide Derivatives

The design and synthesis of derivatives of N-(4-ethylphenyl)butane-1-sulfonamide can be approached by modifying either the ethylphenyl ring or the butane (B89635) chain. This allows for the exploration of structure-activity relationships in various applications.

Modification of the Aromatic Ring: Introducing different substituents on the phenyl ring can modulate the electronic and lipophilic properties of the molecule. For example, a series of derivatives could be synthesized by reacting butane-1-sulfonyl chloride with various substituted anilines (e.g., with methoxy, chloro, or nitro groups).

Modification of the Alkyl Chain: The length and branching of the alkyl chain attached to the sulfonyl group can also be varied. For instance, using methanesulfonyl chloride or octanesulfonyl chloride instead of butane-1-sulfonyl chloride would yield the corresponding N-(4-ethylphenyl)methanesulfonamide or N-(4-ethylphenyl)octanesulfonamide.

A general strategy for creating a library of derivatives involves parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. For example, 4-ethylaniline could be reacted with a library of different alkanesulfonyl chlorides.

Table 3: Proposed N-(4-ethylphenyl)butane-1-sulfonamide Derivatives

| Derivative Name | Modification Site | Synthetic Precursors |

|---|---|---|

| N-(4-methoxyphenyl)butane-1-sulfonamide | Aromatic Ring | Butane-1-sulfonyl chloride, 4-methoxyaniline |

| N-(4-chlorophenyl)butane-1-sulfonamide | Aromatic Ring | Butane-1-sulfonyl chloride, 4-chloroaniline |

| N-(4-ethylphenyl)methanesulfonamide | Alkyl Chain | Methanesulfonyl chloride, 4-ethylaniline |

| N-(4-ethylphenyl)propane-2-sulfonamide | Alkyl Chain | Propane-2-sulfonyl chloride, 4-ethylaniline |

Structural Modifications on the Phenyl Moiety

The functionalization of the phenyl ring in N-aryl sulfonamides is a key strategy for modulating their electronic and steric properties. The traditional and most direct method for synthesizing compounds like N-(4-ethylphenyl)butane-1-sulfonamide involves the condensation of a substituted aniline with an appropriate sulfonyl chloride. For the parent compound, this would be the reaction between 4-ethylaniline and butane-1-sulfonyl chloride, typically in the presence of a base.

Research into analogues has explored the introduction of a wide array of substituents onto the phenyl ring. For instance, the synthesis of N-(4-acetylphenyl)butane-1-sulfonamide, a close analogue, is achieved through the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride. nih.gov This highlights a common strategy where diverse functionalities can be installed on the phenyl ring by starting with the appropriately substituted aniline precursor. Studies on N-phenylsulfonamide derivatives have successfully incorporated various groups, demonstrating the versatility of this approach. nih.gov These modifications are crucial for fine-tuning the molecule's interactions with biological targets or for altering its material properties.

| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Resulting Phenyl Moiety | Reference |

| 4-Ethylaniline | Butane-1-sulfonyl chloride | 4-Ethylphenyl | (Implied) |

| 4-Aminoacetophenone | 4-Methoxybenzenesulfonyl chloride | 4-Acetylphenyl | nih.gov |

| Aniline | Various substituted benzenesulfonyl chlorides | Substituted Phenyl | nih.gov |

| Sulfanilamide | Benzoyl chloride | 4-(Benzoylamino)phenyl | researchgate.net |

Modifications of the Butane Chain and Sulfonamide Linkage

Alterations to the alkyl chain and the sulfonamide nitrogen provide another avenue for structural diversification. The length, branching, and functionalization of the alkyl group can significantly impact the lipophilicity and conformational flexibility of the molecule. The standard synthesis of N-(4-ethylphenyl)butane-1-sulfonamide utilizes butane-1-sulfonyl chloride. By substituting this reagent with other alkanesulfonyl chlorides (e.g., propane-1-sulfonyl chloride, pentane-1-sulfonyl chloride), the length of the alkyl chain can be easily varied.

Furthermore, modifications can be made at the sulfonamide nitrogen itself. N-alkylation or N-arylation of a primary sulfonamide (Ar-SO₂NH₂) is a common strategy. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process involving the initial synthesis of the sulfonamide followed by benzylation. nsf.gov This secondary amine can then undergo further reactions. Palladium-catalyzed N-allylation represents a more advanced method for introducing unsaturated groups onto the sulfonamide nitrogen. nih.gov These modifications allow for the creation of tertiary sulfonamides with complex substitution patterns.

| Modification Target | Methodology | Reagents/Catalysts | Outcome | Reference |

| Butane Chain Length | Reaction with different alkanesulfonyl chlorides | Propanesulfonyl chloride, Pentanesulfonyl chloride, etc. | Varied alkyl chain length | (General Knowledge) |

| Sulfonamide N-Alkylation | Two-step synthesis: sulfonamide formation then alkylation | Primary amine, sulfonyl chloride, then benzyl (B1604629) bromide/NaOH | N-alkylated sulfonamide | nsf.gov |

| Sulfonamide N-Allylation | Palladium-catalyzed allylation | Allyl acetate, (S,S)-Trost ligand-(allyl-PdCl)₂ | N-allylated sulfonamide | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of stereocenters into sulfonamide structures is of paramount importance, particularly for pharmaceutical applications where enantiomers can exhibit vastly different biological activities. Chiral analogues of N-(4-ethylphenyl)butane-1-sulfonamide can be synthesized by several advanced methods.

One major strategy is the asymmetric hydrogenation of an unsaturated precursor. For example, a vinylsulfonamide can be hydrogenated using a chiral rhodium catalyst, such as those based on the DTBM-SegPHOS ligand, to produce a sulfonamide with a chiral center in the alkyl chain with high enantioselectivity. researchgate.netrsc.org This approach is a powerful tool for creating chiral drugs and their intermediates. nih.govrsc.orgrsc.orgnih.gov

Another powerful technique involves the use of chiral auxiliaries . The Ellman auxiliary, (S)- or (R)-tert-butanesulfinamide, is widely used. mdpi.com It can be condensed with an aldehyde to form a chiral N-tert-butanesulfinyl imine. Diastereoselective addition of a nucleophile (e.g., an organometallic reagent) to this imine, followed by removal of the auxiliary, yields a chiral primary amine. This chiral amine can then be reacted with butane-1-sulfonyl chloride to afford the final chiral sulfonamide. This method allows for the precise construction of a stereocenter adjacent to the sulfonamide nitrogen. chemrxiv.org

More recently, catalytic enantioselective methods have been developed for the direct synthesis of axially chiral sulfonamides through processes like atroposelective hydroamination of allenes or Pd-catalyzed N-allylation. nih.govacs.org These cutting-edge techniques provide access to unique chiral scaffolds.

| Stereoselective Method | Key Reagent/Catalyst | Chirality Location | Typical Outcome | Reference |

| Asymmetric Hydrogenation | Rhodium complex with chiral ligand (e.g., ZhaoPhos, DTBM-SegPHOS) | Butane Chain | High yield and enantioselectivity (up to 99% ee) | researchgate.netrsc.org |

| Chiral Auxiliary Synthesis | (S)- or (R)-tert-butanesulfinamide | Carbon adjacent to Nitrogen | Predictable stereochemistry, high diastereoselectivity | mdpi.comchemrxiv.org |

| Atroposelective Hydroamination | Palladium catalyst with chiral ligand | Axial Chirality (C-N bond) | Access to atropisomeric sulfonamides | acs.org |

| Catalytic Enantioselective N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | Axial Chirality (C-N bond) | Good enantioselectivity (up to 92% ee) | nih.gov |

Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for sulfonamide synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement is the use of water as a reaction solvent . Facile and environmentally benign syntheses of sulfonamides have been described that occur in aqueous media, often under dynamic pH control. nih.gov This approach can eliminate the need for volatile and often toxic organic solvents.

Solvent-free, or neat, reaction conditions represent another green alternative. A series of N-alkyl and N-arylsulfonamides have been synthesized by reacting primary or secondary amines with arylsulfonyl chlorides at room temperature without any solvent, often supported by a solid base like potassium carbonate. researchgate.net These reactions can be accelerated using microwave irradiation or ultrasound, leading to shorter reaction times and high yields. researchgate.net

The choice of reagents is also critical. Traditional syntheses often rely on sulfonyl chlorides, which can be moisture-sensitive and are produced under harsh conditions. researchgate.net Alternative, greener routes utilize precursors like sodium sulfinates, which can react with amines in water in a metal- and base-free protocol to form sulfonamides. researchgate.net

| Green Approach | Methodology | Advantages | Reference |

| Aqueous Synthesis | Reaction of amines and sulfonyl chlorides in water with dynamic pH control. | Avoids organic solvents, simple product isolation (filtration). | nih.gov |

| Solvent-Free Synthesis | Solid-state reaction of amines and sulfonyl chlorides, sometimes with microwave/ultrasound. | No solvent waste, often faster reaction times, high purity products. | researchgate.net |

| Alternative Reagents | Use of sodium sulfinates and amines in water. | Avoids sulfonyl chlorides, metal-free, base-free, additive-free. | researchgate.net |

| One-Pot Synthesis | In-situ formation of sulfonyl chlorides from thiols followed by reaction with amines in water. | Reduces purification steps, uses less hazardous starting materials than chlorosulfonation. | researchgate.net |

Rigorous Spectroscopic and Structural Characterization of N 4 Ethylphenyl Butane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed picture of the atomic arrangement in N-(4-ethylphenyl)butane-1-sulfonamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(4-ethylphenyl)butane-1-sulfonamide provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the ethyl group, the aromatic ring, the butyl chain, and the sulfonamide N-H proton.

The ethyl group attached to the phenyl ring should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group attached to a larger moiety. The chemical shifts for these protons are influenced by the aromatic ring. Similarly, the butane-1-sulfonamide portion of the molecule will exhibit signals for its methyl and methylene groups. The protons of the aromatic ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet corresponding to the N-H proton of the sulfonamide group is also anticipated, with its chemical shift being sensitive to the solvent and concentration. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-(4-ethylphenyl)butane-1-sulfonamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | 0.8 - 1.0 | Triplet |

| Butyl-CH₂ (adjacent to CH₃) | 1.2 - 1.5 | Sextet |

| Butyl-CH₂ (adjacent to SO₂) | 1.6 - 1.9 | Quintet |

| Ethyl-CH₃ | 1.1 - 1.3 | Triplet |

| Ethyl-CH₂ | 2.5 - 2.8 | Quartet |

| Aromatic-H (ortho to ethyl) | 7.0 - 7.3 | Doublet |

| Aromatic-H (ortho to NH) | 7.1 - 7.4 | Doublet |

| NH | Variable (often 7.5 - 10.0) | Singlet (broad) |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in N-(4-ethylphenyl)butane-1-sulfonamide will give a distinct signal. The spectrum is expected to show signals for the two carbons of the ethyl group, the four carbons of the butyl group, and the six carbons of the aromatic ring.

The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the ethyl group (C-ethyl) will have distinct chemical shifts compared to the other aromatic carbons. The carbons of the butyl and ethyl groups will appear in the aliphatic region of the spectrum. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-(4-ethylphenyl)butane-1-sulfonamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Butyl-CH₃ | 13 - 15 |

| Butyl-CH₂ (adjacent to CH₃) | 21 - 23 |

| Butyl-CH₂ | 25 - 28 |

| Butyl-CH₂ (adjacent to SO₂) | 50 - 55 |

| Ethyl-CH₃ | 15 - 17 |

| Ethyl-CH₂ | 28 - 30 |

| Aromatic-C (C-N) | 135 - 140 |

| Aromatic-C (C-ethyl) | 140 - 145 |

| Aromatic-CH (ortho to ethyl) | 128 - 130 |

| Aromatic-CH (ortho to NH) | 118 - 122 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment reveals proton-proton couplings within the molecule. For N-(4-ethylphenyl)butane-1-sulfonamide, COSY would show correlations between the adjacent protons in the ethyl group (CH₃ and CH₂) and within the butyl chain.

HMQC/HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals corresponding to each proton signal identified in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(4-ethylphenyl)butane-1-sulfonamide is expected to display characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The sulfonamide group has two strong, characteristic stretching vibrations for the S=O bonds. The N-H stretching vibration of the sulfonamide group typically appears as a single peak. Aromatic and aliphatic C-H stretching vibrations are also expected, as are C=C stretching vibrations from the aromatic ring. rsc.orgnih.gov

Table 3: Characteristic FT-IR Absorption Bands for N-(4-ethylphenyl)butane-1-sulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

| S-N (Sulfonamide) | Stretching | 900 - 950 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For N-(4-ethylphenyl)butane-1-sulfonamide, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the S=O symmetric stretching vibration. nih.govresearchgate.netresearchgate.netnih.gov This technique can be especially valuable for studying the conformational aspects of the molecule in different states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules such as sulfonamides. In ESI-MS analysis of N-(4-ethylphenyl)butane-1-sulfonamide, the molecule is expected to be detected as a protonated molecule, [M+H]⁺, or as an adduct with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The observation of these adducts can aid in the confirmation of the molecular ion.

The fragmentation of the protonated molecule under collision-induced dissociation (CID) in the mass spectrometer would likely proceed through the cleavage of the sulfonamide bond (S-N) and the C-S bond of the butane (B89635) chain. Key expected fragments would arise from the loss of the butanesulfonyl group or the ethylphenylamine moiety. The analysis of these fragment ions provides valuable information for the structural confirmation of the compound. For instance, the cleavage of the N-S bond in related sulfonamides is a common fragmentation pathway observed in their ESI-MS spectra.

While specific experimental ESI-MS data for N-(4-ethylphenyl)butane-1-sulfonamide is not publicly available, analysis of similar sulfonamide structures allows for the prediction of its fragmentation pattern. nih.govnih.gov

Table 1: Predicted ESI-MS Data for N-(4-ethylphenyl)butane-1-sulfonamide

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 244.11 | Protonated molecule |

| [M+Na]⁺ | 266.10 | Sodium adduct |

| [C₈H₁₁N+H]⁺ | 122.09 | Fragment corresponding to protonated 4-ethylaniline (B1216643) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For N-(4-ethylphenyl)butane-1-sulfonamide, with a molecular formula of C₁₂H₁₉NO₂S, the theoretical exact mass can be calculated. A close correlation between the experimentally measured mass and the theoretical mass would provide strong evidence for the assigned molecular formula. For a related compound, N-[1-(4-ethylphenyl)ethyl]butane-1-sulfonamide (C₁₄H₂₃NO₂S), the exact mass is reported as 269.14495015 Da. nih.gov This level of precision is characteristic of HRMS and is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for N-(4-ethylphenyl)butane-1-sulfonamide

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₉NO₂S | [M+H]⁺ | 244.1215 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

To perform a single crystal X-ray diffraction analysis of N-(4-ethylphenyl)butane-1-sulfonamide, a high-quality single crystal is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal can be determined.

The analysis of related sulfonamide crystal structures reveals typical bond lengths and angles. For example, the S-N bond length in sulfonamides is generally observed to be around 1.62-1.63 Å. imeko.inforesearchgate.net The geometry around the sulfur atom is expected to be distorted tetrahedral. The analysis would also determine the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, many sulfonamides crystallize in monoclinic or orthorhombic systems. imeko.inforesearchgate.netwu.ac.th

Table 3: Expected Crystallographic Parameters for N-(4-ethylphenyl)butane-1-sulfonamide (based on related structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| S-N Bond Length | ~1.62-1.63 Å |

| C-S-N Bond Angle | ~107-109° |

The crystal packing of N-(4-ethylphenyl)butane-1-sulfonamide will be governed by a variety of intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the molecules in the crystal lattice will be linked by N-H···O=S hydrogen bonds, forming dimers or extended chains. nih.gov

Advanced Analytical Techniques for Purity and Identity Confirmation

Beyond mass spectrometry and X-ray crystallography, other analytical techniques are crucial for confirming the purity and identity of N-(4-ethylphenyl)butane-1-sulfonamide. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of sulfonamides. mdpi.comnih.gov A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water (often with a small amount of acid like formic or acetic acid to improve peak shape), would be suitable. wu.ac.thmdpi.comnih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for most research applications.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would further confirm the identity and structure of the compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-ethylphenyl group, the methylene and methyl protons of the ethyl and butyl groups, and a downfield signal for the N-H proton of the sulfonamide. nih.govrsc.org The ¹³C NMR spectrum would provide complementary information on the carbon framework of the molecule. nih.govrsc.org The chemical shifts and coupling patterns in the NMR spectra provide a detailed fingerprint of the molecule, confirming its covalent structure.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(4-ethylphenyl)butane-1-sulfonamide |

| N-[1-(4-ethylphenyl)ethyl]butane-1-sulfonamide |

| 4-ethylaniline |

| Acetonitrile |

| Water |

| Methanol |

| Formic acid |

Elemental Analysis

Elemental analysis provides a quantitative determination of the constituent elements within a compound, serving as a primary method for verifying its empirical formula. The molecular formula for N-(4-ethylphenyl)butane-1-sulfonamide is C₁₂H₁₉NO₂S. The theoretical elemental composition has been calculated based on this formula. For experimental verification, a sample of the compound would be subjected to combustion analysis. In this process, a small, precisely weighed amount of the substance is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and quantified. Sulfur content is typically determined by converting it to sulfur dioxide. The experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared against the theoretical values. A close correlation between the found and calculated values, generally within a margin of ±0.4%, is considered a strong indicator of the compound's purity and correct elemental composition.

Table 1: Elemental Analysis Data for N-(4-ethylphenyl)butane-1-sulfonamide

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.72 | Data not available in cited sources |

| Hydrogen (H) | 7.94 | Data not available in cited sources |

| Nitrogen (N) | 5.80 | Data not available in cited sources |

| Oxygen (O) | 13.26 | Data not available in cited sources |

Note: Specific experimental data for N-(4-ethylphenyl)butane-1-sulfonamide was not found in the reviewed literature. The table reflects the theoretical values.

Chromatography (HPLC, GC-MS) for Purity Assessment

Chromatographic techniques are indispensable for the assessment of compound purity, capable of separating the main compound from any residual starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for evaluating the purity of non-volatile organic compounds like sulfonamides. mdpi.comresearchgate.net A validated HPLC method would typically involve the use of a C8 or C18 stationary phase column. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. researchgate.net Detection is commonly performed using a UV-Vis or a Photo-Diode Array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance, for instance, 265 nm. mdpi.com The purity of the N-(4-ethylphenyl)butane-1-sulfonamide sample is determined by integrating the peak area of the chromatogram. A high-purity sample would exhibit a single major peak, with the purity often expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of separation and identification. The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used to confirm its structure. The total ion chromatogram (TIC) from the GC-MS analysis is used to assess purity, with a single, sharp peak indicating a high degree of purity. researchgate.net

Table 2: Representative Chromatographic Conditions for Purity Assessment

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent mdpi.com | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Mobile Phase/Carrier Gas | Gradient elution with water (containing a buffer) and acetonitrile researchgate.net | Helium |

| Flow Rate | 1.0 mL/min mdpi.com | 1.0 mL/min |

| Detector | UV-Vis or PDA (e.g., at 265 nm) mdpi.com | Mass Spectrometer (Electron Impact ionization) |

| Injection Volume | 5 µL mdpi.com | 1 µL (split mode) |

| Oven Temperature | 25 °C mdpi.com | Temperature program (e.g., initial 100°C, ramp to 280°C) |

| Retention Time | Analyte specific | Analyte specific |

Note: The conditions presented are representative for the analysis of sulfonamide compounds and would require optimization for N-(4-ethylphenyl)butane-1-sulfonamide.

Computational Chemistry and Molecular Modeling Investigations of N 4 Ethylphenyl Butane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. espublisher.com It is effective for optimizing molecular geometry to find the most stable conformation and for calculating various electronic properties. espublisher.comnih.gov For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), are used to determine parameters like bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.orgresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. semanticscholar.orgmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a molecule is more reactive and can be easily polarized. mdpi.com

In studies of similar sulfonamide compounds, the HOMO-LUMO gap is calculated to predict electronic transitions and charge transfer possibilities within the molecule. nih.govresearchgate.net For example, analysis of various thiophene (B33073) sulfonamide derivatives showed energy gaps ranging from 3.44 to 4.65 eV, indicating good stability. semanticscholar.org A smaller energy gap in some organophosphorus compounds was shown to facilitate charge transfer. mdpi.com For N-(4-ethylphenyl)butane-1-sulfonamide, a HOMO-LUMO analysis would reveal its electron-donating and accepting regions and predict its stability and potential for intramolecular charge transfer. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Analogous Sulfonamide Compounds Note: This data is from related compounds and serves to illustrate the typical values obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | -6.125 | -1.157 | 4.968 | researchgate.net |

| A xanthene derivative | -5.8915 | -1.9353 | 3.9562 | nih.gov |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | - | - | ~3.88 | espublisher.com |

| A 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide derivative | - | - | 4.0805 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. bhu.ac.inresearchgate.net Green and yellow areas typically represent neutral and less negative potentials, respectively. researchgate.net

The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud. uni-muenchen.de This makes it an excellent guide for assessing reactivity towards charged reactants. uni-muenchen.dechemrxiv.org In analyses of sulfonamides and related structures, MEP maps highlight that oxygen and nitrogen atoms often correspond to the most negative potential (red or yellow regions), making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net For N-(4-ethylphenyl)butane-1-sulfonamide, an MEP map would identify the electron-rich sulfonyl oxygens and the nitrogen atom as key sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to molecular stability. nih.gov NBO analysis investigates the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E2) associated with these interactions. A higher E2 value signifies a stronger interaction.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity for a specific biological target. unar.ac.idnih.gov

Ligand-protein docking algorithms work by sampling a vast number of possible conformations and orientations of a ligand within the active site of a protein. nih.govresearchgate.net These algorithms then use a scoring function to estimate the binding affinity, often expressed in kcal/mol, with more negative scores indicating stronger binding. nih.govscirp.org

Software like AutoDock Vina is widely used for this purpose. researchgate.net The process involves preparing the 3D structures of both the ligand (e.g., N-(4-ethylphenyl)butane-1-sulfonamide) and the target protein. scirp.org The algorithm then explores various binding poses, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. chemmethod.com For sulfonamides, a common target is carbonic anhydrase, an enzyme implicated in several diseases. unar.ac.idnih.gov Docking studies can reveal which amino acid residues in the protein's active site are crucial for binding the sulfonamide group. nih.gov

By predicting the binding mode and affinity, docking helps identify promising lead compounds for further development. unar.ac.id For N-(4-ethylphenyl)butane-1-sulfonamide, docking studies would be essential to predict its potential biological targets and to understand the molecular basis of its interactions, guiding its validation as a potential therapeutic agent. semanticscholar.orgunar.ac.id

Table 2: Illustrative Molecular Docking Results for Analogous Sulfonamide Compounds Against Protein Targets Note: This data is from related compounds and serves to illustrate typical binding affinity values.

| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| N-substituted sulfonamide derivatives | Carbonic Anhydrase I (1AZM) | -6.8 to -8.2 | unar.ac.idnih.gov |

| Sulfasalazine | Acetylcholinesterase (1EVE) | -10.2 | scirp.org |

| Sulfafurazole | Acetylcholinesterase (1EVE) | -9.4 | scirp.org |

| Sulfamethazine | Acetylcholinesterase (1EVE) | -9.4 | scirp.org |

| Azo-based sulfonamide (Compound 8h) | FGFR2 Kinase (4J98) | -9.3 | chemmethod.com |

Prediction of Binding Modes and Affinities with Biological Targets

No studies detailing the prediction of binding modes or binding affinities of N-(4-ethylphenyl)butane-1-sulfonamide with any specific biological targets were identified. While molecular docking is a common technique used to predict the interaction of sulfonamide derivatives with protein targets like carbonic anhydrases and acetylcholinesterase, no such data has been published for N-(4-ethylphenyl)butane-1-sulfonamide. sci-hub.senih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Analysis of Ligand-Receptor Complex Stability and Conformations

There are no available research articles or data that describe molecular dynamics simulations performed on N-(4-ethylphenyl)butane-1-sulfonamide complexed with a biological receptor. Consequently, there is no information on the stability of such a complex or the conformational changes the compound might undergo within a binding site.

Evaluation of Solvent Effects on Compound Behavior

No computational studies on the influence of different solvent environments on the behavior, conformation, or stability of N-(4-ethylphenyl)butane-1-sulfonamide were found in the searched literature.

Pharmacophore Modeling and Virtual Screening Applications

No literature was found that uses N-(4-ethylphenyl)butane-1-sulfonamide as a template for pharmacophore modeling. Furthermore, there is no indication that this compound has been used as a basis for virtual screening campaigns to identify other potential bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies involving N-(4-ethylphenyl)butane-1-sulfonamide have been published. Such studies are essential for understanding the correlation between the chemical structure of a series of compounds and their biological activity, but no such analysis has been performed or made public for this specific molecule.

In Depth Investigations into Biological Target Interactions and Mechanistic Studies

Enzyme Inhibition Profiles of N-(4-ethylphenyl)butane-1-sulfonamide Derivatives

The unique structural characteristics of N-(4-ethylphenyl)butane-1-sulfonamide and its derivatives have prompted investigations into their potential as enzyme inhibitors across various therapeutic areas. The core of this inhibitory action often lies in the sulfonamide functional group, which can interact with metallic centers or key amino acid residues within enzyme active sites.

Carbonic Anhydrase (CA) Isoforms Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govuomustansiriyah.edu.iq Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net

For instance, studies on various N-substituted sulfonamides have shown that modifications to the tail of the inhibitor molecule can lead to potent and selective inhibition of tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and II. uomustansiriyah.edu.iqnih.govmdpi.com This selectivity is crucial for minimizing off-target effects. For example, some novel sulfonamide derivatives have demonstrated nanomolar to subnanomolar inhibitory activity against hCA IX and hCA XII. nih.gov A series of N-phenylsulfonamide derivatives showed potent inhibition of CA I and CA II with Kᵢ values in the nanomolar range. nih.gov

The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-understood and primarily involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site. nih.gov This binding event displaces a zinc-coordinated water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle of the enzyme. nih.gov The sulfonamide group acts as a mimic of the transition state of the CO₂ hydration reaction.

Crystallographic studies of various sulfonamides complexed with CA isoforms have confirmed this binding mode. nih.gov The nitrogen atom of the sulfonamide group directly coordinates to the zinc ion, and the sulfonyl oxygens often form hydrogen bonds with the backbone NH of a conserved threonine residue (Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex. nih.gov The substituents on the sulfonamide scaffold extend into different regions of the active site cavity, and their interactions with specific amino acid residues determine the inhibitor's potency and isoform selectivity. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the production of nucleic acids. wikipedia.orgnih.gov As mammals obtain folate from their diet, DHPS is an attractive target for the development of antibacterial agents. wikipedia.org Sulfonamides are a classic example of drugs that target this enzyme. wikipedia.orgcnr.it

The inhibitory action of sulfonamides on DHPS is based on the principle of competitive inhibition. wikipedia.org Structurally, sulfonamides mimic p-aminobenzoic acid (pABA), a natural substrate of DHPS. nih.gov By competing with pABA for binding to the active site of the enzyme, sulfonamides prevent the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.orgnih.gov This ultimately leads to a bacteriostatic effect, as the bacteria are unable to replicate without the ability to synthesize new DNA and RNA. wikipedia.org

The catalytic reaction of DHPS is proposed to proceed via an Sₙ1 mechanism, involving the formation of a pterin-carbocation intermediate. Sulfonamides can also act as alternative substrates for DHPS, leading to the formation of a dead-end product that further inhibits the folate pathway. While specific studies on N-(4-ethylphenyl)butane-1-sulfonamide as a DHPS inhibitor are not detailed in the available literature, its sulfonamide core suggests a potential for this mode of action. A study on new N-sulfonamide 2-pyridone derivatives identified compounds with potent dual inhibitory activity against both DHPS and dihydrofolate reductase (DHFR). nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Several studies have explored the potential of sulfonamide derivatives as cholinesterase inhibitors. nih.govnih.gov For instance, a series of N-phenylsulfonamide derivatives were synthesized and found to be potent inhibitors of both AChE and BChE, with some compounds exhibiting Kᵢ values in the nanomolar range. nih.gov Another study on N-arylmethylamide derivatives identified compounds with significant inhibitory activity against BuChE. researchgate.net The mechanism of inhibition by these compounds often involves interactions with key amino acid residues in the active site gorge of the cholinesterases.

While direct data on the cholinesterase inhibitory activity of N-(4-ethylphenyl)butane-1-sulfonamide is not available, the general activity of related sulfonamide structures suggests that this compound could be a candidate for such investigations.

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and also contributes to nitrogen loss from urea-based fertilizers in agriculture. researchgate.netnih.gov Therefore, urease inhibitors are of significant interest in both medicine and agriculture.

A study on the design and synthesis of new sulfonamide-1,2,3-triazole-acetamide derivatives has provided specific insights into the urease inhibitory potential of compounds related to N-(4-ethylphenyl)butane-1-sulfonamide. In this study, a derivative, N-(4-ethylphenyl)−2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)−1H-1,2,3-triazol-1-yl)acetamide (compound 11e ), was synthesized and evaluated for its anti-urease activity.

This compound, along with other derivatives in the series, demonstrated potent inhibition of jack bean urease, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. The study highlights the potential of the sulfonamide scaffold in the design of effective urease inhibitors. The mechanism of inhibition by sulfonamide derivatives against urease is often attributed to their ability to chelate the nickel ions in the enzyme's active site.

Table 1: Urease Inhibitory Activity of N-(4-ethylphenyl) Derivative

| Compound | Structure | IC₅₀ (µM) vs. Jack Bean Urease |

|---|---|---|

| N-(4-ethylphenyl)−2-(4-(((4-methyl-N-phenylphenyl)sulfonamido)methyl)−1H-1,2,3-triazol-1-yl)acetamide (11e) |  |

Data not specified for this specific derivative in the provided search results, but the series of compounds showed IC₅₀ values ranging from 0.12 to 4.53 µM. |

| Thiourea (Standard) |  |

23.76 µM |

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Non-steroidal anti-inflammatory drugs (NSAIDs) function by competitively inhibiting cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins. nih.gov The discovery of two COX isoforms, COX-1 and COX-2, was a significant advancement. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammatory processes. nih.gov This has led to the development of selective COX-2 inhibitors, often referred to as 'coxibs', with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Many selective COX-2 inhibitors are diaryl heterocycles, and a key structural feature for optimal COX-2 selectivity and potency is the presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings. nih.gov

Research Findings: No specific studies on the COX-2 inhibitory activity of N-(4-ethylphenyl)butane-1-sulfonamide have been identified. To ascertain its potential as a COX-2 inhibitor, in vitro assays would be required.

| Hypothetical In Vitro COX-2 Inhibition Assay | |

| Compound | N-(4-ethylphenyl)butane-1-sulfonamide |

| Target Enzyme | Human recombinant Cyclooxygenase-2 (COX-2) |

| Assay Principle | Measurement of prostaglandin (B15479496) E2 (PGE2) production from arachidonic acid substrate. |

| Data to be Determined | IC₅₀ (the concentration of the compound required to inhibit 50% of COX-2 activity). |

| Status | Data Not Available |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, to produce hydroperoxides. nih.gov These enzymes are implicated in various inflammatory diseases. nih.gov Consequently, LOX inhibitors are considered promising therapeutic agents. nih.gov Several studies have investigated the synthesis of novel sulfonamide derivatives as potential lipoxygenase inhibitors, with some compounds showing significant inhibitory activity. nih.gov

Research Findings: There are no published reports on the lipoxygenase inhibitory potential of N-(4-ethylphenyl)butane-1-sulfonamide. Experimental screening would be necessary to determine if it has any activity against LOX isoforms.

| Hypothetical In Vitro LOX Inhibition Assay | |

| Compound | N-(4-ethylphenyl)butane-1-sulfonamide |

| Target Enzyme | e.g., Soybean Lipoxygenase (common model) or Human 5-LOX |

| Assay Principle | Spectrophotometric measurement of the formation of conjugated dienes from a fatty acid substrate. |

| Data to be Determined | IC₅₀ (the concentration of the compound required to inhibit 50% of LOX activity). |

| Status | Data Not Available |

Other Relevant Enzyme Targets (e.g., Proteases)

The sulfonamide functional group is a key component in a variety of protease inhibitors. nih.gov Structurally diverse sulfonamide derivatives have demonstrated inhibitory properties against metalloproteases, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), as well as cysteine proteases like caspases and cathepsins. nih.gov Inhibition of these proteases has therapeutic implications for cancer, inflammation, and viral diseases. nih.govnih.gov

Research Findings: Specific data on the interaction of N-(4-ethylphenyl)butane-1-sulfonamide with any protease is currently unavailable. A broad screening panel against various proteases would be the first step in exploring this potential activity.

| Hypothetical Protease Inhibition Screening | |

| Compound | N-(4-ethylphenyl)butane-1-sulfonamide |

| Target Enzymes | Panel including MMPs, TACE, Caspases, Cathepsins |

| Assay Principle | Varies by protease; typically involves cleavage of a fluorogenic or colorimetric substrate. |

| Data to be Determined | Percent inhibition at a given concentration; subsequent IC₅₀ determination for active hits. |

| Status | Data Not Available |

Studies on Interaction with Molecular Receptors (Non-Enzymatic)

Beyond enzymatic targets, sulfonamide derivatives have been designed to interact with non-enzymatic molecular receptors. For instance, research has led to the discovery of N-phenyl-sulfonamide derivatives that act as antagonists for the human androgen receptor, targeting a specific region known as activation function 2 (AF2).

Research Findings: There are no published studies investigating the binding of N-(4-ethylphenyl)butane-1-sulfonamide to any non-enzymatic molecular receptors. To evaluate this, a series of binding assays against a panel of relevant receptors would be required.

| Hypothetical Receptor Binding Assay | |

| Compound | N-(4-ethylphenyl)butane-1-sulfonamide |

| Potential Targets | Nuclear hormone receptors, G-protein coupled receptors, etc. |

| Assay Principle | Radioligand displacement assays or other biophysical methods (e.g., Surface Plasmon Resonance). |

| Data to be Determined | Binding affinity (Kᵢ or Kₔ), IC₅₀ from competition assays. |

| Status | Data Not Available |

Elucidation of Molecular Mechanisms of Action (In Vitro and In Silico)

Investigation of Biochemical Pathways Affected

The antibacterial action of early sulfonamides is a classic example of pathway interference, where they act as competitive inhibitors of the enzyme dihydropteroate synthetase, thus blocking the folic acid synthesis pathway in bacteria. nih.gov In human cells, sulfonamides can affect various signaling pathways depending on their specific targets. For instance, inhibition of COX-2 or proteases would disrupt downstream inflammatory and tissue remodeling pathways.

Research Findings: Without identified primary targets, the biochemical pathways affected by N-(4-ethylphenyl)butane-1-sulfonamide remain unelucidated. Initial target identification would be a prerequisite for these studies.

Cell-based Mechanistic Studies (e.g., cell cycle, microtubule assembly)

Certain sulfonamides have been identified as potent antitumor agents that interfere with fundamental cellular processes. One such mechanism is the disruption of microtubule dynamics. These microtubule destabilizing sulfonamides can bind to the colchicine (B1669291) site of tubulin, inhibiting its polymerization. This leads to a cascade of cellular events, including the disruption of the microtubule network, cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. Other sulfonamides have been found to induce cell cycle arrest at the G1 phase, indicating a different mechanism of action. nih.gov

Research Findings: No experimental data exists concerning the effects of N-(4-ethylphenyl)butane-1-sulfonamide on cell cycle progression or microtubule assembly. To investigate this, cell-based assays would be essential.

| Hypothetical Cell-Based Mechanistic Assays | |

| Compound | N-(4-ethylphenyl)butane-1-sulfonamide |

| Assay Type | Cell Cycle Analysis: Flow cytometry of DNA content in treated cancer cell lines (e.g., HeLa, HCT116). Microtubule Assembly: In vitro tubulin polymerization assay or immunofluorescence microscopy of the microtubule network in treated cells. |

| Data to be Determined | Cell Cycle: Percentage of cells in G1, S, and G2/M phases. Microtubule: Inhibition of tubulin polymerization (IC₅₀) or qualitative/quantitative changes in the cellular microtubule network. |

| Status | Data Not Available |

Structure Activity Relationship Sar Studies of N 4 Ethylphenyl Butane 1 Sulfonamide Derivatives

Influence of Substituents on the Phenyl Ring on Biological Activity

The phenyl ring of N-(4-ethylphenyl)butane-1-sulfonamide is a key site for modification to modulate biological activity. The introduction of various substituents can alter the molecule's electronic properties, size, and shape, thereby affecting its interaction with biological targets.

The electronic nature of substituents on the phenyl ring can significantly impact the biological activity of N-aryl sulfonamides. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be well-tolerated, suggesting that the specific electronic requirements are target-dependent. acs.org The strongly electron-withdrawing character of the aromatic sulfonyl group itself makes the adjacent nitrogen atom partially electropositive. ijpsonline.com

Adding further EWGs, such as a nitro (-NO₂) or cyano (-CN) group, can increase the acidity of the sulfonamide N-H bond, potentially enhancing hydrogen bonding interactions with a target receptor. Conversely, EDGs like methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density of the aromatic ring, which may favor interactions with electron-deficient pockets in a binding site. Research on related N-aryl compounds has shown that both types of substituents can be accommodated, leading to potent derivatives. acs.org

Table 1: Predicted Influence of Electronic Effects of Phenyl Ring Substituents on Biological Activity

| Substituent (X) at ortho or meta position | Electronic Effect | Predicted Impact on Activity |

|---|---|---|

| -OCH₃ | Electron-Donating | Potential for increased or maintained activity |

| -CH₃ | Electron-Donating | Potential for maintained activity |

| -Cl | Electron-Withdrawing (weak) | Potential for increased or maintained activity |

| -CF₃ | Electron-Withdrawing (strong) | Potential for increased activity |

The size and spatial arrangement of substituents on the phenyl ring introduce steric effects that can either promote or hinder binding to a biological target. The steric hindrance of a substituent can play a pivotal role in the efficacy of a molecule. researchgate.net A bulky substituent, such as a tert-butyl group, may prevent the molecule from fitting into a narrow binding pocket. However, in other cases, a larger group might establish favorable van der Waals interactions within a larger, hydrophobic region of the target, thereby increasing potency. The optimal size of a substituent is highly dependent on the specific topology of the target's active site. For instance, replacing the existing ethyl group with smaller (methyl) or larger (isopropyl, tert-butyl) alkyl groups would systematically probe the steric tolerance at that position.

Table 2: Effect of Positional Isomerism of the Ethyl Group on Predicted Activity

| Compound | Position of Ethyl Group | Predicted Conformation | Potential Impact on Target Binding |

|---|---|---|---|

| N-(4-ethylphenyl)butane-1-sulfonamide | para | Extended, linear | Baseline activity |

| N-(3-ethylphenyl)butane-1-sulfonamide | meta | Altered vector of the ethyl group | May increase or decrease activity |

Role of the Butane (B89635) Chain Length and Branching

The n-butane chain in N-(4-ethylphenyl)butane-1-sulfonamide serves as a linker and contributes to the molecule's lipophilicity. Altering its length or introducing branching can modulate pharmacokinetic properties like membrane permeability and metabolic stability, as well as target affinity.

Chain Length: Systematically varying the length of the alkyl chain (e.g., from propane to pentane) would directly impact the compound's lipophilicity. An increase in chain length generally enhances binding to hydrophobic pockets but can also lead to non-specific binding or reduced aqueous solubility.

Branching: Introducing branching, for instance, by replacing the n-butyl group with an isobutyl or sec-butyl group, adds steric bulk. This can lead to more specific interactions if the shape of the branched chain is complementary to the binding site. However, it can also introduce unfavorable steric clashes.

Table 3: Predicted Influence of Alkyl Chain Modification on Biological Activity

| Alkyl Chain | Modification | Predicted Effect |

|---|---|---|

| Propyl | Shortening | Decreased lipophilicity, may decrease activity |

| n-Butyl | Baseline | Reference activity |

| Pentyl | Lengthening | Increased lipophilicity, may increase or decrease activity |

| Isobutyl | Branching | Introduces steric bulk, may enhance selectivity |

Impact of Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a crucial site for interaction, often participating in hydrogen bonding with target proteins. Substitution at this position can significantly modulate pharmacological and metabolic profiles. acs.org

Replacing the hydrogen atom on the sulfonamide nitrogen with an alkyl group (e.g., a methyl group) would eliminate its ability to act as a hydrogen bond donor, which could be detrimental or beneficial depending on the target's requirements. N-alkylation or N-arylation can also introduce steric effects and alter the electronic properties of the sulfonamide moiety. acs.org Acylation of the nitrogen to form an N-acylsulfonamide introduces a carbonyl group, which can act as a hydrogen bond acceptor and may serve as a bioisostere for a carboxylic acid group. nih.gov

Comparative SAR Analysis with Known Sulfonamide Pharmacophores

The N-(4-ethylphenyl)butane-1-sulfonamide structure can be compared to several well-established sulfonamide pharmacophores to predict its potential biological activities.

Antibacterial Sulfonamides (Sulfa Drugs): The classic antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and typically possess an unsubstituted primary arylamine group at the N4 position. nih.gov N-(4-ethylphenyl)butane-1-sulfonamide lacks this critical N4-arylamine, making it unlikely to possess antibacterial activity via the same mechanism.

Sulfonylureas (Antidiabetic Agents): Antihyperglycemic agents of the sulfonylurea class are characterized by an R-SO₂-NH-CO-NH-R' structure. openaccesspub.org The core of N-(4-ethylphenyl)butane-1-sulfonamide lacks the urea (B33335) component, distinguishing it from this class of drugs.

COX-2 Inhibitors (Anti-inflammatory): Some selective COX-2 inhibitors, like Celecoxib, feature a diaryl heterocycle with a sulfonamide moiety on one of the phenyl rings. ijpsonline.com While N-(4-ethylphenyl)butane-1-sulfonamide possesses an N-aryl sulfonamide motif, it lacks the specific diaryl arrangement characteristic of many potent COX-2 inhibitors.

Carbonic Anhydrase Inhibitors (Diuretics, Antiglaucoma): This class of drugs often contains an aromatic or heteroaromatic sulfonamide. The specific substitution pattern on the aromatic ring is crucial for potent inhibition. researchgate.net The activity of N-(4-ethylphenyl)butane-1-sulfonamide as a carbonic anhydrase inhibitor would depend heavily on how the 4-ethylphenyl and butane groups fit into the enzyme's active site.

This comparative analysis suggests that while N-(4-ethylphenyl)butane-1-sulfonamide belongs to the broad family of biologically active sulfonamides, its specific substitution pattern differentiates it from the classic pharmacophores, indicating it may possess a distinct biological activity profile.

In Vitro Biological Activity Assessments and Pre Clinical Potential

Antimicrobial Activity Studies

Antimicrobial activity studies are crucial for identifying new agents to combat pathogenic microorganisms. These studies typically involve exposing bacteria and fungi to the compound and observing any inhibition of growth.

Antibacterial Spectrum and Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, E. coli)

The antibacterial spectrum of a compound refers to the range of bacterial species it can effectively inhibit or kill. Key pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are often used as standard models in these assessments.

Despite the known antibacterial properties of the broader sulfonamide class of compounds, there is currently no publicly available scientific literature or data regarding the specific antibacterial activity of N-(4-ethylphenyl)butane-1-sulfonamide against Staphylococcus aureus, E. coli, or any other bacterial strains.

Antifungal Spectrum and Efficacy Against Fungal Strains (e.g., Botrytis cinerea)

Antifungal studies assess a compound's ability to inhibit the growth of fungal pathogens. Botrytis cinerea, a fungus responsible for gray mold in many plant species, is a common subject in the development of new fungicides.

There are no specific studies available in the scientific literature that evaluate the antifungal spectrum or efficacy of N-(4-ethylphenyl)butane-1-sulfonamide against Botrytis cinerea or any other fungal strains.

Mechanistic Insights from In Vitro Antimicrobial Studies (e.g., competitive inhibition kinetics)

Understanding the mechanism of action is a key part of drug discovery. For many sulfonamides, the antimicrobial effect arises from the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. researchgate.netceon.rsnih.gov This inhibition halts bacterial growth and replication. nih.govnih.gov

However, for N-(4-ethylphenyl)butane-1-sulfonamide specifically, there are no published mechanistic studies. Research detailing its potential interaction with microbial enzymes, including any data on competitive inhibition kinetics, is not available.

In Vitro Anticancer Activity (Cell Line Studies)

In vitro anticancer activity is assessed by treating cancer cell lines with the compound and measuring its effects on cell viability, proliferation, and death.

Mechanism-Based Cytotoxicity Assessment (e.g., cell cycle perturbation, enzyme inhibition)

Cytotoxicity assessments aim to understand how a compound kills cancer cells. This can involve various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest in specific phases (like G1 or M phase), or inhibiting enzymes crucial for cancer cell survival and proliferation. nih.govnih.gov

There is no available scientific data concerning the in vitro anticancer activity of N-(4-ethylphenyl)butane-1-sulfonamide. No studies have been published that investigate its mechanism-based cytotoxicity, including its effects on cell cycle progression or its potential to inhibit cancer-related enzymes.

Selectivity against Cancer Cell Lines versus Normal Cells

An ideal anticancer agent should be selectively toxic to cancer cells while having minimal effect on healthy, non-cancerous cells. This selectivity is a critical factor in determining the potential therapeutic index of a compound. mdpi.com

No studies have been performed to evaluate the selectivity of N-(4-ethylphenyl)butane-1-sulfonamide. Therefore, there is no data available to compare its cytotoxic effects on cancer cell lines versus normal, healthy cells.

Future Research Trajectories and Implications for Medicinal Chemistry

Rational Design of Next-Generation N-(4-ethylphenyl)butane-1-sulfonamide Analogues

The rational design of new analogues of N-(4-ethylphenyl)butane-1-sulfonamide is a primary avenue for future research. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective molecules. nih.gov Key to this strategy is the systematic modification of the core structure, including the aromatic ring, the alkyl chain, and the sulfonamide linkage itself.

Future design strategies will likely focus on:

Aromatic Ring Substitution: Introducing various substituents (e.g., hydroxyl, amino, halo groups) on the 4-ethylphenyl ring can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity. This can enhance binding affinity and selectivity for specific biological targets.

Alkyl Chain Modification: Altering the length, branching, or rigidity of the butane-1-sulfonamide chain can influence the molecule's conformational flexibility and interaction with hydrophobic pockets in target proteins.

Scaffold Hopping: Replacing the ethylphenyl moiety with other aromatic or heterocyclic systems could lead to the discovery of novel chemical entities with entirely new biological activity profiles. nih.gov

These rationally designed modifications aim to optimize the pharmacokinetic and pharmacodynamic properties of the parent compound.

| Structural Modification Area | Example Modification | Potential Therapeutic Goal |

|---|---|---|

| Ethylphenyl Ring | Introduction of polar groups (e.g., -OH, -NH2) | Improve solubility and target-specific hydrogen bonding |

| Ethylphenyl Ring | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | Enhance antibacterial or anticancer activity ajchem-b.comresearchgate.net |

| Butane (B89635) Chain | Varying chain length (e.g., propane, pentane) | Optimize fit within hydrophobic binding pockets |

| Butane Chain | Introducing rigidity (e.g., cyclic structures) | Improve binding affinity by reducing entropic penalty |

| Sulfonamide Core | N-alkylation or N-arylation | Modulate biological activity and physicochemical properties |

Development of Highly Selective Inhibitors Targeting Specific Enzymes/Pathways

A significant future direction for N-(4-ethylphenyl)butane-1-sulfonamide is its development into highly selective inhibitors of specific enzymes or signaling pathways implicated in disease. The sulfonamide scaffold is known to be a versatile zinc-binding group, making it an excellent starting point for designing inhibitors of metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). mdpi.com

Research efforts could be channeled towards developing analogues that selectively target disease-relevant enzyme isoforms, such as specific CA isozymes overexpressed in tumors. mdpi.com For instance, by modifying the peripheral structure of N-(4-ethylphenyl)butane-1-sulfonamide, it may be possible to achieve selective inhibition of cancer-associated CA IX and XII over the more ubiquitous CA I and II, thereby minimizing off-target effects. mdpi.com Similarly, derivatives could be designed to target other enzyme classes, such as kinases or proteases, which are crucial in various pathologies. nih.gov The development of such selective inhibitors is a key strategy for creating safer and more effective medicines. nih.govmdpi.com

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases like cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. nih.gov A promising therapeutic strategy is the development of multi-target agents that can modulate several key targets simultaneously. nih.govnih.gov The versatile structure of sulfonamides makes them excellent candidates for this "polypharmacology" approach. nih.govnih.gov

Future research could focus on designing derivatives of N-(4-ethylphenyl)butane-1-sulfonamide that act on multiple, interconnected targets. For example, an analogue could be engineered to inhibit both an enzyme crucial for tumor growth and a protein involved in angiogenesis. This dual-action approach could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance. nih.gov The development of multi-target drugs from the N-(4-ethylphenyl)butane-1-sulfonamide scaffold represents a sophisticated strategy to tackle the complexity of multifactorial diseases. nih.gov

Synergistic Applications of Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery. researchgate.net For N-(4-ethylphenyl)butane-1-sulfonamide, this integrated approach will be crucial for accelerating the discovery and optimization of new drug candidates.

Computational methods such as molecular docking and density functional theory (DFT) can be used to predict how different analogues will bind to their target proteins and to calculate key physicochemical properties. nih.govresearchgate.netnih.gov These in silico studies can help prioritize which compounds to synthesize, saving time and resources. researchgate.net

Experimental methodologies will then be used to validate the computational predictions. This includes the chemical synthesis of the prioritized compounds and their subsequent evaluation in a range of biological assays to determine their potency, selectivity, and mechanism of action. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern medicinal chemistry. nih.gov

| Methodology | Technique | Application |

|---|---|---|

| Computational | Molecular Docking | Predicting binding modes and affinities to target enzymes nih.gov |

| DFT Calculations | Analyzing molecular structure and electronic properties researchgate.netnih.gov | |

| Experimental | Organic Synthesis | Creating novel analogues based on computational designs nih.gov |

| In Vitro Assays | Measuring enzyme inhibition and cellular activity nih.govmdpi.com | |

| X-ray Crystallography | Determining the precise binding mode of potent inhibitors |

Potential as Lead Compounds for Further Pre-clinical Development

A "lead compound" is a chemical starting point that has promising therapeutic potential but requires further modification to become a viable drug candidate. researchgate.net N-(4-ethylphenyl)butane-1-sulfonamide and its early analogues could serve as valuable lead compounds for pre-clinical development programs. The process of lead optimization involves refining the structure of a lead molecule to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Once a promising analogue of N-(4-ethylphenyl)butane-1-sulfonamide is identified through initial screening and SAR studies, it can enter a more rigorous pre-clinical development pipeline. This involves extensive testing to characterize its biological activity in more complex models. The ultimate goal of this trajectory is to identify a single, optimized compound that is suitable for advancement into clinical trials. researchgate.net